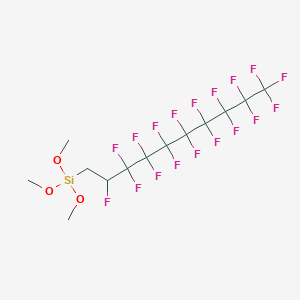
Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane: is a fluorinated silane compound known for its unique properties, including low surface energy and high hydrophobicity. This compound is widely used in various industrial applications, particularly in surface treatments and coatings, due to its ability to form self-assembled monolayers on different substrates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents like toluene or hexane.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity fluorinated alcohols and chlorosilanes.
Reaction Control: Automated systems to monitor and control reaction parameters like temperature, pressure, and reactant flow rates.
Purification: Techniques such as distillation or chromatography to purify the final product.
化学反应分析
Types of Reactions: Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: Reacts with hydroxyl groups on surfaces to form covalent bonds, creating a durable coating.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the reaction.
Major Products:
Silanols: Formed during hydrolysis.
Siloxane Bonds: Result from the condensation of silanols, leading to the formation of cross-linked networks on surfaces.
科学研究应用
Chemistry:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic and oleophobic.
Nanotechnology: Employed in the fabrication of self-assembled monolayers for various nanotechnological applications.
Biology and Medicine:
Biomedical Coatings: Applied to medical devices to reduce friction and improve biocompatibility.
Industry:
Protective Coatings: Used in coatings for electronics, textiles, and automotive parts to provide water and oil repellency.
Corrosion Protection: Enhances the corrosion resistance of metal surfaces.
作用机制
Molecular Targets and Pathways: Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane primarily targets hydroxyl groups on surfaces. The mechanism involves:
Hydrolysis: The compound hydrolyzes to form silanols.
Condensation: The silanols condense with hydroxyl groups on the substrate, forming strong siloxane bonds.
Surface Modification: This results in a modified surface with low surface energy, providing hydrophobic and oleophobic properties
相似化合物的比较
- Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylsilane
属性
分子式 |
C13H12F18O3Si |
|---|---|
分子量 |
586.29 g/mol |
IUPAC 名称 |
trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane |
InChI |
InChI=1S/C13H12F18O3Si/c1-32-35(33-2,34-3)4-5(14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)31/h5H,4H2,1-3H3 |
InChI 键 |
KPXZZZNJWDLJQK-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


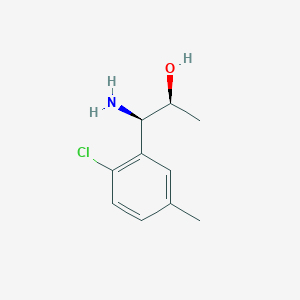
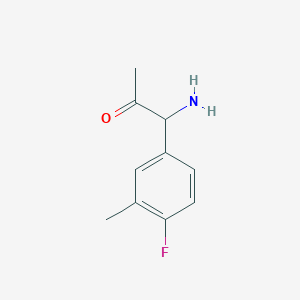
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
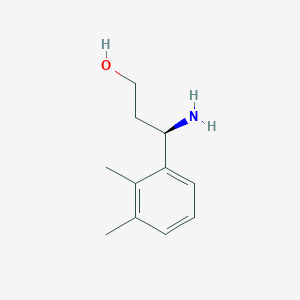
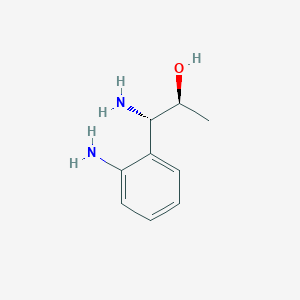
![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
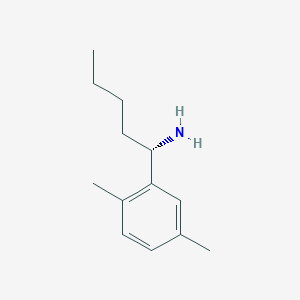
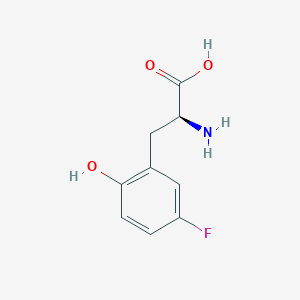
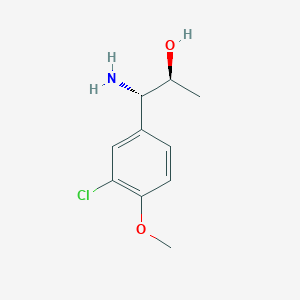
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
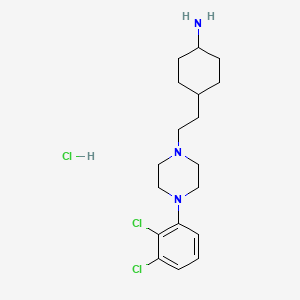
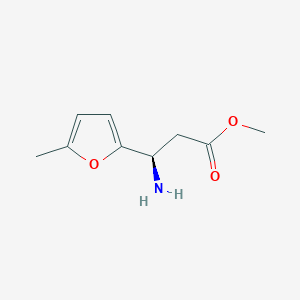

![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
